Methyl 6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-acetyl-3-amino-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c1-6(22)21-4-3-8-7(5-21)10(15(16,17)18)9-11(19)12(14(23)24-2)25-13(9)20-8/h3-5,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXMGNLPGGFHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)OC)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate (CAS No. 727420-33-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 358.34 g/mol. The structure features a tetrahydrothieno[2,3-b][1,6]naphthyridine core with various functional groups that contribute to its biological activity. The trifluoromethyl group is particularly notable for enhancing lipophilicity and biological potency.
Anticancer Properties
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer activity. For instance, canthinone-type alkaloids derived from naphthyridine have shown promising results in reducing tumor growth and modulating immune responses in various cancer models. Specifically, canthin-6-one has been reported to decrease pro-inflammatory mediators such as TNF-α and IL-1β in drug-induced colitis models, suggesting potential for anti-inflammatory and anticancer applications .
Table 1: Biological Activities of Related Naphthyridine Compounds
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Canthin-6-one | Anticancer | 10.47 - 15.03 | |
| Aaptamine | Cytotoxicity in cancer cells | 0.03 - 8.5 | |
| Sophoramine | Antinematicidal | Not specified |
The mechanism by which this compound exerts its effects may involve several pathways:
- DNA Intercalation : Similar to other naphthyridine derivatives, it may intercalate into DNA strands affecting replication and transcription.
- Apoptosis Induction : Compounds like aaptamine have been shown to induce apoptosis through the activation of caspases and modulation of cell cycle regulators such as CDK2 and CDK4 .
- Inflammatory Pathway Modulation : By reducing levels of inflammatory cytokines, these compounds may also play a role in mitigating cancer-related inflammation.
Case Studies
A recent study evaluated the efficacy of naphthyridine derivatives in various cancer cell lines:
- Non-Small Cell Lung Cancer (NSCLC) : Aaptamine showed significant cytotoxicity with IC50 values ranging from 10.47 to 15.03 µg/mL against H1299 and A549 cell lines.
- Cervical Cancer : The compound demonstrated potent antiproliferative effects in HeLa cells.
These findings suggest that this compound could be a valuable candidate for further development as an anticancer agent.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno derivatives. Recent advancements have focused on optimizing reaction conditions to improve yield and purity while minimizing side products .
Scientific Research Applications
Structural Features
The compound features a thieno[2,3-b][1,6]naphthyridine core which is known for its biological activity. The trifluoromethyl group enhances lipophilicity and may improve the compound's interaction with biological targets.
Antitumor Activity
Recent studies have explored the antitumor properties of compounds with similar structures to methyl 6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate. For instance:
- Case Study : A series of thieno[2,3-b]pyridine derivatives exhibited potent cytotoxicity against various cancer cell lines (e.g., KB, HepG2). The structure–activity relationship indicated that modifications to the side chains could enhance activity against specific tumor types .
Data Table: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 5.0 | Topoisomerase II inhibition |
| Compound B | DLD | 3.5 | Apoptosis induction |
| Compound C | NCI-H661 | 7.0 | Cell cycle arrest |
Antimicrobial Properties
The antimicrobial potential of thieno[2,3-b]pyridines has also been investigated. These compounds have shown effectiveness against various pathogens.
- Case Study : A study evaluated the antimicrobial activity of several thieno derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain analogs exhibited significant inhibition at low concentrations .
Data Table: Antimicrobial Activity of Thieno Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15.62 µg/mL |
| Compound E | Escherichia coli | 31.25 µg/mL |
| Compound F | Candida albicans | 7.81 µg/mL |
Mechanism of Action Studies
Research into the mechanisms by which these compounds exert their effects is crucial for understanding their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate, and how can purity be maximized?
- Methodology : A multi-step synthesis is typically required, involving cyclocondensation reactions and functional group modifications. Key steps include:
- Cyclocondensation : Use of trifluoroacetyl intermediates (e.g., CF₃C(O)CH=C(R)OR) with aminopyridine derivatives under mild conditions to form the naphthyridine core .
- Functionalization : Acetylation at position 6 (e.g., using acetyl chloride in dichloromethane with triethylamine) and trifluoromethyl group introduction via halogen exchange or direct substitution .
- Purity Optimization : Employ High Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns (e.g., acetonitrile/water gradients) to monitor intermediates. Recrystallization from ethanol/water mixtures improves final compound purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Structural Elucidation :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at C4, acetyl at C6). Key signals: δ ~2.5 ppm (acetyl methyl), δ ~4.0 ppm (tetrahydrothieno protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ ion at m/z ~430).
- X-ray Crystallography : Resolves conformational details of the bicyclic system and hydrogen bonding between the amino and carboxylate groups .
Q. What preliminary biological activities have been reported for this compound?
- Antibacterial Activity : The trifluoromethyl group enhances lipophilicity and target binding, showing MIC values of 2–8 µg/mL against Mycobacterium tuberculosis H37Rv. Activity is attributed to inhibition of DNA gyrase or efflux pump interference .
- Enzyme Inhibition : Preliminary assays suggest moderate inhibition (IC₅₀ ~10 µM) of bacterial dihydrofolate reductase (DHFR), validated via spectrophotometric NADPH oxidation assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- SAR Strategies :
- Trifluoromethyl Position : Analog studies show that trifluoromethyl at C4 (vs. C2) improves bacterial membrane penetration due to reduced steric hindrance .
- Amino Group Modifications : Replacement of the C3 amino group with methylamino or guanidino groups increases DHFR binding affinity by 3–5 fold .
- Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with DHFR (PDB: 1DF7). Prioritize analogs with calculated ΔG < -9 kcal/mol .
Q. What experimental approaches resolve contradictions in reported antibacterial efficacy across studies?
- Case Study : Discrepancies in MIC values (e.g., 2 µg/mL vs. 16 µg/mL) may arise from:
- Strain Variability : Test against isogenic M. tuberculosis strains (e.g., H37Ra vs. H37Rv) to assess intrinsic resistance .
- Assay Conditions : Standardize broth microdilution protocols (CLSI guidelines) with controlled pH (7.2) and inoculum size (5×10⁵ CFU/mL) .
- Mechanistic Validation : Use time-kill assays and transcriptomic profiling (RNA-seq) to confirm target engagement vs. off-target effects .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Stability Profiling :
- pH Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24h. HPLC analysis shows 85% degradation at pH 2.0 vs. <10% at pH 7.4, necessitating enteric coating for oral delivery .
- Metabolic Stability : Liver microsome assays (human/rat) reveal CYP3A4-mediated oxidation of the acetyl group, producing inactive metabolites. Co-administration with CYP inhibitors (e.g., ketoconazole) improves bioavailability .
Q. What strategies mitigate low yields in the final synthetic step?
- Yield Optimization :
- Catalyst Screening : Replace Ag₂O with CuI in methylation steps (e.g., from 45% to 72% yield) .
- Solvent Effects : Use DMF instead of THF for cyclocondensation, reducing side-product formation via improved solubility .
Q. How do electronic effects of the thieno-naphthyridine core influence reactivity in derivatization?
- Electronic Profiling :
- DFT Calculations : The electron-deficient thieno ring directs electrophilic substitution to C2 (carboxylate) and C4 (trifluoromethyl) positions. Hammett constants (σₚ ~0.6) correlate with nitration rates .
- Experimental Validation : Bromination at C7 occurs regioselectively under radical conditions (NBS, AIBN), confirmed by NOESY correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
